2-(4-Methylbenzylidene)cyclohexanone
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Overview
Description
2-(4-Methylbenzylidene)cyclohexanone is an organic compound with the molecular formula C22H22O. This compound is characterized by the presence of a cyclohexanone core with two 4-methylbenzylidene groups attached at the 2 and 6 positions
Preparation Methods
The synthesis of 2-(4-Methylbenzylidene)cyclohexanone typically involves the condensation of 4-methylbenzaldehyde with cyclohexanone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions . The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Methylbenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
2-(4-Methylbenzylidene)cyclohexanone has been studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. For example, as a fluorescent sensor, the compound binds selectively to chromium ions, resulting in a fluorescence response . In biological systems, its antioxidant and anti-inflammatory effects are thought to be mediated through the inhibition of reactive oxygen species and the modulation of inflammatory pathways .
Comparison with Similar Compounds
2-(4-Methylbenzylidene)cyclohexanone can be compared with other similar compounds, such as:
2,6-Bis(4-methylbenzylidene)cyclohexanone: This compound has a similar structure but may differ in its reactivity and applications.
2,6-Bis(4-fluorobenzylidene)cyclohexanone: The presence of fluorine atoms can alter the compound’s electronic properties and reactivity.
2,6-Bis(4-hydroxybenzylidene)cyclohexanone: The hydroxyl groups can enhance the compound’s hydrogen bonding capabilities and solubility in water.
Properties
Molecular Formula |
C14H16O |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C14H16O/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15/h6-10H,2-5H2,1H3 |
InChI Key |
ZMOQPFKSFJYXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCCCC2=O |
Origin of Product |
United States |
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